molecular formula C6H8O4 B153629 cyclobutane-1,3-dicarboxylic acid CAS No. 7439-33-0

cyclobutane-1,3-dicarboxylic acid

Cat. No.: B153629
CAS No.: 7439-33-0
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neurochemical Research

Cis-Cyclobutane-1,3-dicarboxylic acid has been studied for its effects on neurotransmitter systems. For example, it has been found to inhibit the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes, acting as a competitive inhibitor (Fletcher et al., 1991). This suggests potential applications in neurochemical research, particularly in studying glutamate neurotransmission.

2. Cancer Treatment Research

Research has explored the role of cyclobutane-1,3-dicarboxylic acid derivatives in cancer treatment. For instance, studies on carboplatin, a derivative, have examined its interactions with biological molecules (Frey et al., 1993). This research is crucial for understanding the mechanisms of platinum-based anticancer drugs.

3. Chemical Synthesis and Material Science

Cis-Cyclobutane-1,3-dicarboxylic acid and its derivatives have been used in the synthesis of biologically active compounds and materials science. For example, a study discusses the scale-up synthesis of a deuterium-labeled derivative using continuous photo flow chemistry (Yamashita et al., 2019). This showcases its utility in creating novel compounds for various applications.

4. Structural Analysis and Molecular Conformation

The molecular structure and conformation of this compound derivatives have been a subject of interest. X-ray diffraction methods have been used to determine the structure and conformation of related compounds (Reisner et al., 1983). Such studies are important for understanding the physical and chemical properties of these molecules.

5. Development of Biomedical Applications

Cyclobutane-containing scaffolds, including those derived from this compound, have been studied for their potential in biomedical applications. These scaffolds have been used to synthesize products such as surfactants, gelators, and metal cation ligands (Illa et al., 2019). The versatility of these compounds highlights their significance in diverse fields.

Future Directions

The short-chain flexible cation, butylaminium, does not destroy the structure of CBDA-1, but can be used to fill spaces in the crystal lattice reducing the chance of disorder . This suggests potential future directions in the development of materials with specific properties.

Properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.

Q2: Can this compound be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.

Q3: Are there examples of this compound derivatives being used as pharmaceutical precursors?

A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.

Q4: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)this compound (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []
  • X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]

Q5: Can this compound be synthesized through electrochemical methods?

A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding this compound precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.

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